N-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}-4-methylbenzamide
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Overview
Description
N-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}-4-methylbenzamide is a complex organic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}-4-methylbenzamide typically involves the following steps:
Formation of the Oxadiazole Ring: This is usually achieved by cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Coupling Reaction: The oxadiazole intermediate is then coupled with 4-methylbenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of substituted aromatic derivatives.
Scientific Research Applications
N-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}-4-methylbenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Material Science: It is explored for its use in organic electronics and photonics.
Biological Studies: It is used as a probe to study various biological pathways and interactions.
Mechanism of Action
The mechanism of action of N-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}-4-methylbenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in inflammatory pathways, thereby exerting its anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-4-methylbenzamide
- N-{4-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-4-methylbenzamide
Uniqueness
N-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}-4-methylbenzamide is unique due to the presence of the methoxy group, which can influence its electronic properties and biological activity. This makes it distinct from other similar compounds that may have different substituents on the aromatic rings.
Properties
IUPAC Name |
N-[4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3/c1-15-3-5-17(6-4-15)22(27)24-19-11-7-18(8-12-19)23-25-21(26-29-23)16-9-13-20(28-2)14-10-16/h3-14H,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLHWWTZJDATXOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC(=NO3)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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